An In-depth Technical Guide to 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine
An In-depth Technical Guide to 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine (CAS No. 7152-19-4), a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document delves into its chemical properties, synthesis, and potential applications, offering insights for researchers and professionals in drug development.
Core Chemical Identity
2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine, also known by its IUPAC name [(4-Hydroxy-6-methylpyrimidin-2-yl)amino]formonitrile, is a pyrimidine derivative characterized by a cyanoamino substituent at the 2-position, a hydroxyl group at the 4-position, and a methyl group at the 6-position of the pyrimidine ring.
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} Molecular Structure of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine
Physicochemical Properties
A summary of the known physicochemical properties of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine is presented in the table below. It is important to note that comprehensive experimental data for this compound is limited in publicly accessible literature, and some properties are inferred from related structures or computational models.
| Property | Value | Source |
| CAS Number | 7152-19-4 | [1] |
| Molecular Formula | C₆H₆N₄O | [1] |
| Molecular Weight | 150.14 g/mol | [2] |
| Melting Point | 280 °C | [2] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Sparingly soluble in water; likely soluble in polar organic solvents like DMSO and DMF (inferred) | |
| Boiling Point | Decomposes before boiling (predicted) |
Synthesis and Manufacturing
The primary synthetic route to 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine involves the condensation of a β-ketoester with a guanidine derivative. Specifically, the reaction of ethyl acetoacetate with cyanoguanidine (dicyandiamide) in the presence of a base such as sodium ethoxide is the most plausible and documented method.
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} General Synthesis Workflow
Experimental Protocol: Synthesis via Cyclocondensation
The following protocol is a generalized procedure based on established methods for pyrimidine synthesis.[3] Optimization may be required to achieve high yields and purity.
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Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve metallic sodium in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be performed with caution.
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Reaction Mixture: To the freshly prepared sodium ethoxide solution, add a solution of cyanoguanidine in absolute ethanol.
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Addition of β-Ketoester: Slowly add ethyl acetoacetate to the reaction mixture via the dropping funnel.
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Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with an acid (e.g., acetic acid or dilute hydrochloric acid) to precipitate the product.
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Isolation and Purification: Collect the crude product by filtration, wash with cold water and ethanol, and then dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Reactivity and Chemical Behavior
The chemical reactivity of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine is dictated by the functional groups present on the pyrimidine ring.
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Tautomerism: The 4-hydroxy group can exist in tautomeric equilibrium with its keto form, 2-cyanoamino-6-methyl-1,6-dihydropyrimidin-4(3H)-one. The predominant tautomer will depend on the solvent and solid-state packing.
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Acidity and Basicity: The pyrimidine ring nitrogens are weakly basic. The hydroxyl group is weakly acidic, and the N-H proton of the cyanoamino group also possesses some acidity.
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Cyano Group Reactivity: The cyano group can undergo various transformations, such as hydrolysis to a carboxamide or carboxylic acid, or reduction to an aminomethyl group.
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Amino Group Reactivity: The amino part of the cyanoamino group can act as a nucleophile in reactions such as acylation and alkylation.
Potential Applications in Research and Drug Development
While specific biological activities of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine are not extensively documented, its structural motifs suggest several areas of potential interest for researchers.
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Scaffold for Medicinal Chemistry: The pyrimidine core is a common scaffold in a wide range of biologically active compounds, including antivirals, anticancer agents, and kinase inhibitors.[4] This compound serves as a valuable starting material for the synthesis of more complex derivatives.
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Pyrimidine Antagonist: It has been described as a pyrimidine antagonist, suggesting it may interfere with the metabolism of nucleotides.[2] This property could be explored in the context of antimicrobial or anticancer research.
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Guanidine-Related Metabolism Studies: Its structural similarity to guanidine-containing compounds makes it a useful tool for studying the structure-activity relationships of enzymes and receptors involved in guanidine metabolism.[2]
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine is a pyrimidine derivative with potential as a building block in synthetic and medicinal chemistry. While comprehensive data on its properties and reactivity are still emerging, its structural features suggest avenues for further investigation, particularly in the development of novel therapeutic agents. This guide provides a foundational understanding of this compound to aid researchers in their scientific endeavors.
References
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ResearchGate. (2020). The Crystal Structure of 2-Amino-4-Hydroxy-6- Methylpyrimidine-Trihydrate. [Link]
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Impactfactor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. [Link]
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ResearchGate. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. [Link]
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PubChem. (n.d.). (4,4,6-Trimethyl-1,4-dihydropyrimidin-2-yl)cyanamide. [Link]
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NIST. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. [Link]
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SpectraBase. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. [Link]
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PubChem. (n.d.). Cyanamide, N-(4-amino-1,6-dihydro-6-oxo-2-pyrimidinyl)-. [Link]
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ResearchGate. (2021). (PDF) Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity. [Link]
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PrepChem. (n.d.). Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine. [Link]
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Pandawa Institute Journals. (2025). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. [Link]
